molecular formula C15H14BrNO4S B2918063 Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate CAS No. 363182-55-2

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2918063
CAS No.: 363182-55-2
M. Wt: 384.24
InChI Key: OUIKUUMOLMTVIG-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates This compound features a bromophenyl group and a phenylsulfonyl group attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-bromophenyl isocyanate and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group or to modify the bromophenyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Sulfone derivatives.

    Reduction: De-brominated or de-sulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl and phenylsulfonyl groups may play a role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(3-fluorophenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(3-iodophenyl)-N-(phenylsulfonyl)glycinate

Uniqueness

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-bromoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKUUMOLMTVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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